AVE 0991 sodium salt

Description

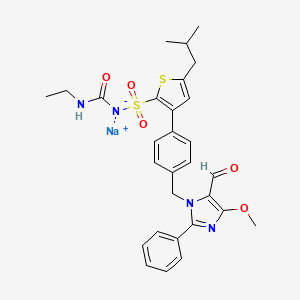

Sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide (hereafter referred to as the "target compound") is a complex heterocyclic sodium salt featuring an imidazole core substituted with formyl, methoxy, and phenyl groups, a thiophene ring with a 2-methylpropyl substituent, and a sulfonylazanide moiety linked to an ethylcarbamoyl group. These motifs are frequently associated with pharmacological activity, including enzyme inhibition and antimicrobial properties, though specific applications for the target compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABSTAFOMFJFOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N4NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVE 0991 (sodium salt) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of AVE 0991 (sodium salt) follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography to achieve the desired purity level of over 98% .

Chemical Reactions Analysis

Types of Reactions

AVE 0991 (sodium salt) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

AVE 0991 (sodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the angiotensin-(1-7) receptor and its role in various chemical pathways.

Biology: Employed in research to understand the biological effects of angiotensin-(1-7) and its potential therapeutic applications.

Medicine: Investigated for its potential use in treating cardiovascular diseases, hypertension, and other conditions related to the renin-angiotensin system.

Mechanism of Action

AVE 0991 (sodium salt) exerts its effects by acting as an agonist of the angiotensin-(1-7) receptor Mas. This receptor is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. By binding to the receptor, AVE 0991 (sodium salt) mimics the effects of angiotensin-(1-7), leading to vasodilation, anti-inflammatory effects, and other beneficial outcomes .

Comparison with Similar Compounds

Sodium Salts with Sulfonylazanide and Heterocyclic Moieties

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Structural Similarities: Contains a triazole-thiadiazole core, sulfonyl-linked substituents, and sodium counterion. Key Differences: Lacks the imidazole and thiophene rings present in the target compound.

Sodium {[2-(methoxycarbonyl)phenyl]sulfonyl}[(4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]azanide ():

Imidazole and Thiophene Derivatives

- Phenoxymethybenzoimidazole-Triazole-Thiazole Derivatives (): Examples: Compounds 9a–9e with benzimidazole, triazole, and thiazole moieties. Structural Parallels: Heterocyclic diversity akin to the target compound’s imidazole and thiophene systems. Functional Insights: Spectral data (1H/13C NMR, HRMS) confirmed structural integrity, a methodology applicable to characterizing the target compound .

- 5-((2-Aminothiazol-5-yl)(aryl)methyl)-6-hydroxy-pyrimidine-diones (): Structural Overlap: Thiazole and pyrimidine rings with varied aryl substituents. Functional Insights: Demonstrated moderate antimicrobial activity, highlighting the pharmacological relevance of thiazole-containing compounds .

Table 1: Key Properties of Structural Analogues

*Estimated based on structural analogs.

Biological Activity

Sodium ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

Chemical Structure and Classification

The compound features a sulfonamide functional group and an imidazole derivative, which are significant in biological systems. Its structural complexity suggests multiple functional roles in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

-

Matrix Metalloproteinase Inhibition :

- The compound has shown significant inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in extracellular matrix degradation in diseases such as osteoarthritis and rheumatoid arthritis. MMP inhibitors are crucial for preventing tissue damage in these conditions .

-

Antiproliferative Effects :

- Studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds showed IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines (MCF-7), indicating strong potential for cancer treatment .

- Antioxidant Activity :

The mechanisms through which sodium ethylcarbamoyl compounds exert their biological effects include:

- Inhibition of MMP Activity : By inhibiting MMPs, the compound may prevent the breakdown of collagen and other components of the extracellular matrix, thereby offering therapeutic benefits in joint diseases .

- Cell Cycle Arrest : The antiproliferative effects are likely mediated through cell cycle arrest mechanisms, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| MMP Inhibition | MMP-13 | N/A | |

| Antiproliferative | MCF-7 (Breast Cancer) | 1.2 - 5.3 | |

| Antioxidant | Various Cell Lines | N/A |

Future Directions

Further research is necessary to fully elucidate the biological activity of sodium ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide. Key areas for future studies include:

- Clinical Trials : To assess efficacy and safety in human subjects.

- Mechanistic Studies : To better understand the pathways involved in its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.